6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features an indole core fused with a quinoxaline moiety, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate indole and quinoxaline precursors. One common method is the reaction of 6-ethylindole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The indole and quinoxaline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-ethylindole: A precursor used in the synthesis of the target compound.
2,3-dichloroquinoxaline: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its fused indole-quinoxaline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-ethyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3O2/c1-6-25-18-10-8-7-9-15(18)21-22(25)24-17-12-20(27-14(4)5)19(26-13(2)3)11-16(17)23-21/h7-14H,6H2,1-5H3 |
InChI Key |
NVEYJQQWDMSILB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C |
Origin of Product |
United States |
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